2-(4-Bromo-5-ethylthiophen-2-yl)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-(4-BROMO-5-ETHYL-2-THIENYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that features a unique fusion of triazole and quinazoline rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-ETHYL-2-THIENYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves the cyclocondensation of 4-hydrazinoquinazolines with ortho esters in boiling ethanol or glacial acetic acid . The reaction conditions are mild enough to include a variety of functional groups, making the process versatile and efficient .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-5-ETHYL-2-THIENYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups at the bromine site .
Scientific Research Applications
2-(4-BROMO-5-ETHYL-2-THIENYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-5-ETHYL-2-THIENYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds share a similar core structure and exhibit comparable biological activities.
[1,2,4]Triazolo[1,5-a]pyridines: Another class of triazole-fused heterocycles with diverse applications in medicinal chemistry.
Uniqueness
2-(4-BROMO-5-ETHYL-2-THIENYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and ethyl substituents enhance its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C15H11BrN4S |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-(4-bromo-5-ethylthiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H11BrN4S/c1-2-12-10(16)7-13(21-12)14-18-15-9-5-3-4-6-11(9)17-8-20(15)19-14/h3-8H,2H2,1H3 |
InChI Key |
WOZDJCLCCODXIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C2=NN3C=NC4=CC=CC=C4C3=N2)Br |
Origin of Product |
United States |
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